3-(Chloromethyl)-4-propan-2-yl-1,2-oxazole
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Overview
Description
3-(Chloromethyl)-4-propan-2-yl-1,2-oxazole is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a chloromethyl group at the third position and a propan-2-yl group at the fourth position of the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-4-propan-2-yl-1,2-oxazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-chloromethyl-4-propan-2-yl-1,2-oxazoline with a suitable base can lead to the formation of the desired oxazole compound. The reaction typically requires a solvent such as dichloromethane and is carried out at a controlled temperature to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as zinc iodide, can enhance the efficiency of the chloromethylation process, making it more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-4-propan-2-yl-1,2-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the oxazole ring can lead to the formation of reduced oxazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Major Products Formed
Substitution: Formation of various substituted oxazoles depending on the nucleophile used.
Oxidation: Formation of oxazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced oxazole derivatives with hydrogenated rings.
Scientific Research Applications
3-(Chloromethyl)-4-propan-2-yl-1,2-oxazole has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-4-propan-2-yl-1,2-oxazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This covalent modification can lead to changes in cellular pathways and biological processes, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-1,2-oxazole: Lacks the propan-2-yl group, making it less hydrophobic.
4-Methyl-1,2-oxazole: Contains a methyl group instead of a chloromethyl group, affecting its reactivity.
3-(Bromomethyl)-4-propan-2-yl-1,2-oxazole: Similar structure but with a bromine atom, which can influence its chemical behavior.
Uniqueness
3-(Chloromethyl)-4-propan-2-yl-1,2-oxazole is unique due to the presence of both the chloromethyl and propan-2-yl groups, which confer specific reactivity and properties. The combination of these functional groups makes it a versatile compound for various applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
3-(chloromethyl)-4-propan-2-yl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO/c1-5(2)6-4-10-9-7(6)3-8/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTORKLEZSPCNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CON=C1CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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